Lipophilicity Advantage: +0.51 LogP Units Over the Unsubstituted Thiophene Methyl Ester Analog
The 3-methyl substituent on the thiophene ring confers a significant and quantifiable increase in lipophilicity relative to the unsubstituted thiophene analog. Measured by the computed octanol–water partition coefficient (LogP), methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate returns a LogP of 1.65, compared with 1.14 for methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate—a difference of +0.51 LogP units . This corresponds to an approximately 3.2-fold increase in the octanol/water partition ratio. Furthermore, the methyl ester form (LogP = 1.65) is 0.40 LogP units more lipophilic than the corresponding free acid, 3-(3-methylthiophen-2-yl)alanine (LogP = 1.25) .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 (methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, CAS 1213969-13-1) |
| Comparator Or Baseline | Comparator 1: methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate, LogP = 1.14; Comparator 2: 3-(3-methylthiophen-2-yl)alanine (free acid), LogP = 1.25 |
| Quantified Difference | +0.51 LogP vs. unsubstituted thiophene methyl ester (~3.2× higher partition ratio); +0.40 LogP vs. free acid (~2.5× higher partition ratio) |
| Conditions | Computed LogP values reported by Fluorochem Ltd. (target: SKU F740874; comparator: SKU F740875) and ChemSrc (free acid: CAS 603940-93-8) |
Why This Matters
Higher LogP directly correlates with enhanced passive membrane permeability and improved blood–brain barrier penetration potential, making the 3-methylthiophene methyl ester the preferred choice over the unsubstituted analog or free acid for cell-based assays and in vivo probe development.
